![molecular formula C19H21NO2 B2772815 N-(4-acetylphenyl)-4-tert-butylbenzamide CAS No. 301157-92-6](/img/structure/B2772815.png)
N-(4-acetylphenyl)-4-tert-butylbenzamide
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Overview
Description
N-(4-acetylphenyl)-4-tert-butylbenzamide (APTB) is a synthetic compound that has been studied extensively in the scientific community due to its unique properties and potential applications in various areas of research. APTB is a benzamide derivative, a type of organic compound with a variety of uses in the pharmaceutical and industrial sectors. It has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer properties. In addition, it has been found to be a potential inhibitor of certain enzymes involved in the biosynthesis of fatty acids, making it a promising target for new drug discovery.
Scientific Research Applications
Infrared Spectroscopy Studies
N-substituted amides like N-tert-butylbenzamide have been studied using infrared spectroscopy in solutions. This includes examining their behavior in aromatic hydrocarbon solutions through IR spectra, focusing on NH fundamental stretching vibration regions (Nikolić et al., 1984).
Crystal Structure and Chemistry
The crystal structure of compounds involving tert-butylbenzamidate ligands has been analyzed. For example, the structure of [Ru2(μ-HNOCC6H4-p-CMe3)4(OPPh3)2]BF4, derived from p-tert-butylbenzamide, was determined using X-ray crystallography (Barral et al., 1993).
Organic Synthesis and Reactions
N-(4-acetylphenyl)-4-tert-butylbenzamide is relevant in the field of organic chemistry for synthesizing various compounds. For instance, the electron-transfer photooxygenation of related compounds produces peroxides that decompose into benzaldehyde and N-butylbenzamide (Schaap et al., 1983).
Photophysical Properties
A study on a phenylbenzoxazole-based organic compound, closely related to this compound, focused on its condensed-state emission enhancement. This research aids in understanding the photophysical properties of such organic compounds (Li et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, this compound derivatives have been used in the magnetic solid phase extraction method for determining alkylphenols in food samples (Pastor-Belda et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target proteins, leading to changes in their function and potentially influencing cell cycle control and signal transduction .
Result of Action
It is plausible that the compound could influence cell cycle control and signal transduction through its interaction with target proteins .
properties
IUPAC Name |
N-(4-acetylphenyl)-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13(21)14-7-11-17(12-8-14)20-18(22)15-5-9-16(10-6-15)19(2,3)4/h5-12H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQQLNGIIGDHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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